Cas no 852851-91-3 (2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile)
2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- [4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile
- EN300-13114
- MFCD06655670
- 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile
- 852851-91-3
- SCHEMBL5016139
- Z89271893
- AKOS008999062
- G36529
- 2-(4-(difluoromethoxy)-3-methoxyphenyl)acetonitrile
- 968-581-1
- 2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile
-
- Inchi: 1S/C10H9F2NO2/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12/h2-3,6,10H,4H2,1H3
- InChI Key: KGGCQRVATOPOOI-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(CC#N)=CC=1OC)F
Computed Properties
- Exact Mass: 213.06013485g/mol
- Monoisotopic Mass: 213.06013485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.2Ų
2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591643-5mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591643-10mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D591643-50mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-13114-50mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 50mg |
$42.0 | 2023-09-30 | |
| Enamine | EN300-13114-100mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 100mg |
$66.0 | 2023-09-30 | |
| Enamine | EN300-13114-250mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 250mg |
$92.0 | 2023-09-30 | |
| Enamine | EN300-13114-500mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 500mg |
$175.0 | 2023-09-30 | |
| Enamine | EN300-13114-1000mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 1000mg |
$256.0 | 2023-09-30 | |
| Enamine | EN300-13114-2500mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 2500mg |
$503.0 | 2023-09-30 | |
| Enamine | EN300-13114-5000mg |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile |
852851-91-3 | 95.0% | 5000mg |
$743.0 | 2023-09-30 |
2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile Suppliers
2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile
Comprehensive Overview of 2-4-(Difluoromethoxy)-3-Methoxyphenylacetonitrile (CAS No. 852851-91-3)
2-4-(Difluoromethoxy)-3-methoxyphenylacetonitrile (CAS No. 852851-91-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile derivative, characterized by its difluoromethoxy and methoxy functional groups, exhibits unique chemical properties that make it valuable for synthetic applications. Researchers and industry professionals often seek information on its synthesis, reactivity, and potential applications, particularly in drug discovery and material science.
The compound's molecular structure, featuring a phenylacetonitrile core, contributes to its versatility in organic transformations. Its difluoromethoxy moiety is particularly noteworthy, as fluorinated compounds are increasingly studied for their enhanced bioavailability and metabolic stability—a hot topic in modern medicinal chemistry. With the growing demand for fluorinated building blocks, 852851-91-3 has become a subject of interest for chemists exploring novel routes to bioactive molecules.
In recent years, the compound has been referenced in patent literature for its potential role in developing kinase inhibitors and other therapeutic agents. This aligns with the broader industry trend toward targeted therapies, a frequently searched topic in pharmaceutical forums. The methoxyphenyl segment of the molecule also suggests potential applications in fragrance and flavor chemistry, where such structures are commonly employed.
From a synthetic chemistry perspective, 2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile presents interesting challenges and opportunities. The presence of both electron-donating (methoxy) and electron-withdrawing (difluoromethoxy) groups creates a unique electronic environment that can influence reaction pathways. This characteristic makes it a valuable case study for graduate-level organic chemistry courses, addressing common search queries about "substituent effects in aromatic systems."
The compound's physicochemical properties, including its solubility profile and stability under various conditions, are frequently discussed in technical forums. These parameters are crucial for process chemists optimizing large-scale syntheses—another area of high search volume in chemical databases. Recent advancements in green chemistry have also sparked interest in more sustainable methods for producing such fluorinated nitriles, reflecting the industry's shift toward environmentally friendly processes.
Analytical characterization of 852851-91-3 typically involves advanced techniques like NMR spectroscopy and mass spectrometry. The interpretation of spectral data for such multifunctional aromatic compounds is a common subject in analytical chemistry circles, with many researchers searching for reference spectra and fragmentation patterns. This underscores the compound's didactic value beyond its practical applications.
In material science, the phenylacetonitrile framework has shown promise in liquid crystal and polymer applications. While specific studies on this compound are limited, its structural features suggest potential utility in these domains—an area that generates considerable search traffic among materials scientists exploring novel organic electronic materials.
Regulatory aspects of 2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile are another frequent search topic. While not classified as hazardous under standard protocols, proper handling procedures for nitrile compounds remain important laboratory safety considerations. This addresses common queries about "safe handling of organic nitriles" in research settings.
The commercial availability of CAS 852851-91-3 through specialty chemical suppliers has made it accessible for research purposes. Pricing and purity specifications are among the most searched details, reflecting the practical concerns of procurement specialists in both academic and industrial settings.
Future research directions for this compound may explore its potential as a precursor for heterocyclic systems, particularly in the development of fluorinated pharmaceuticals. This aligns with current trends in drug discovery, where fluorine-containing moieties are increasingly incorporated to improve drug properties—a subject generating substantial discussion in medicinal chemistry publications and conferences.
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